![molecular formula C21H16Br2N2O2S B2379818 3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 313398-37-7](/img/structure/B2379818.png)
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate bromophenyl and phenylsulfonyl precursors under specific conditions. One common method involves the cyclization of 1,3-diketones with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high efficiency and minimal by-products.
Chemical Reactions Analysis
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or alkoxides.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as an essential building block in synthesizing more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in developing novel compounds.
- Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can be utilized in catalysis and materials science.
Medicine
- Pharmacological Properties : Research indicates that 3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole may exhibit anti-inflammatory, anticancer, and antimicrobial activities. Preliminary studies have shown promising results in inhibiting specific cancer cell lines and reducing inflammation markers .
- Mechanism of Action : The compound's biological activity may be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of bromophenyl and phenylsulfonyl groups enhances its binding affinity, potentially leading to significant therapeutic effects .
Industry
- Material Development : Due to its unique chemical properties, this compound is explored for developing advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable materials with specific functionalities .
Case Study 1: Anticancer Activity
A study published in the International Journal of Pharmaceutical Sciences Review and Research demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the modulation of apoptotic pathways .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast) | 15 | Apoptosis induction |
This compound | A549 (Lung) | 12 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a substantial reduction in cytokine levels when treated with the compound compared to control groups .
Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |
---|---|---|
Compound Treatment | 45 | 100 |
Control | 100 | - |
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromophenyl and phenylsulfonyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact molecular pathways involved would depend on the specific target and context of use.
Comparison with Similar Compounds
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
3,5-bis(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
3,5-bis(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: Contains methyl groups instead of bromine, leading to different chemical and physical properties.
3,5-bis(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: Fluorine atoms replace bromine, potentially altering its electronic properties and interactions with biological targets.
Biological Activity
3,5-bis(4-bromophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole core with two bromophenyl groups and a phenylsulfonyl substituent, contributing to its diverse biological activities.
Anti-inflammatory Activity
Research indicates that compounds with a pyrazole scaffold exhibit significant anti-inflammatory properties. In a study by Selvam et al., derivatives of pyrazoles were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results showed that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Burguete et al. synthesized novel 1,5-diaryl pyrazoles and tested them against various bacterial strains. The compound demonstrated effective antibacterial activity against E. coli, S. aureus, and Pseudomonas aeruginosa, highlighting the importance of structural modifications in enhancing efficacy .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been investigated in various studies. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.
- Receptor Interaction : The bromophenyl groups enhance binding affinity to various receptors involved in cellular signaling pathways.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory effects of the compound.
- Methodology : In vitro assays measuring TNF-α and IL-6 levels.
- Results : The compound showed significant inhibition compared to control groups.
-
Antimicrobial Testing :
- Objective : To assess the antimicrobial efficacy against pathogenic bacteria.
- Methodology : Disc diffusion method against standard bacterial strains.
- Results : Demonstrated effective inhibition zones indicating strong antimicrobial activity.
-
Cancer Cell Proliferation Study :
- Objective : To determine the effect on cancer cell lines.
- Methodology : MTT assay for cell viability.
- Results : Significant reduction in viability was observed at specific concentrations.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3,5-bis(4-bromophenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2N2O2S/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-18(23)13-9-16)25(24-20)28(26,27)19-4-2-1-3-5-19/h1-13,21H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVHAGKOXCGIPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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